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molecular formula C13H11BrO B1344318 1-(Bromomethyl)-2-phenoxybenzene CAS No. 82657-72-5

1-(Bromomethyl)-2-phenoxybenzene

Cat. No. B1344318
M. Wt: 263.13 g/mol
InChI Key: YQRIQBOWLXRKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595315B2

Procedure details

Add 2-Phenoxy-benzoic acid (1 g, 4.67 mmol), in several portions, to a suspension of Lithium aluminium hydride (372 mg, 9.33 mmol) in dry THF (20 ml) at room temperature and stir. After 1 h, add aqueous 1M HCl dropwise carefully, then pour into H2O and extract three times with Et2O. Combine the organic phases, dry over Na2SO4 and concentrate at vacuum to yield pure (2-Phenoxy-phenyl)-methanol as courless oil. Add aqueous concentrated HBr (16 ml) to a solution of (2-Phenoxy-phenyl)-methanol (900 mg, 4.5 mmol) in CH2Cl2 (5 ml) and stir at room temperature. After 1 h. separate the organic phase and wash the aqueous one with CH2Cl2. Combine organic phases, wash with H2, dry over Na2SO4 and concentrate at vacuum to obtain a residue. Purify the residue by column chromatography on silica gel eluting with hexane:CH2Cl2, 2:1 to afford 1-Bromomethyl-2-phenoxy-benzene as colourless oil. 1H-NMR (CDCl3, 200 MHz): δ 7.44-7.01 (m, 8H), 6.84 (d, J=1.2 and 8.0 Hz, 1H), 4.60 (s, 2H).
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BrH:1].[O:2]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15]O)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>C(Cl)Cl>[Br:1][CH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
Br
Name
Quantity
900 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C=CC=C1)CO
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 1 h. separate the organic phase
Duration
1 h
WASH
Type
WASH
Details
wash the aqueous one with CH2Cl2
WASH
Type
WASH
Details
Combine organic phases, wash with H2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate at vacuum
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
Purify the residue by column chromatography on silica gel eluting with hexane

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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